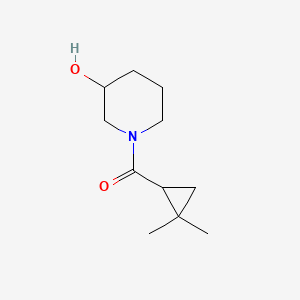

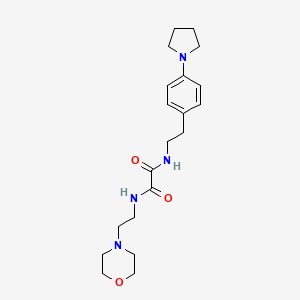

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide is a chemical compound that has been widely used in scientific research applications. It is commonly known as MTA or MTA-H. This compound has been studied extensively due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases.

Aplicaciones Científicas De Investigación

Selective Hydrolysis of Methanesulfonate Esters

Research demonstrates the potential of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide in selective hydrolysis reactions. Chan, Cox, and Sinclair (2008) explored the pH-dependent hydrolysis of methanesulfonate esters, emphasizing the compound's utility in selective removal processes within organic synthesis, particularly for purifying pharmaceutical intermediates without affecting product esters (Chan, Cox, & Sinclair, 2008).

Coenzyme M Analogues and Methane Biosynthesis

Gunsalus, Romesser, and Wolfe (1978) synthesized 2-(methylthio)ethanesulfonate analogues to study their role in methane biosynthesis, indicating the compound's importance in understanding microbial metabolic pathways. Their work provided insights into the enzymatic systems of Methanobacterium thermoautotrophicum, highlighting potential applications in bioengineering and methane production (Gunsalus, Romesser, & Wolfe, 1978).

Lipid Peroxidation Assay Development

Gérard-Monnier et al. (1998) utilized derivatives of the compound in developing colorimetric assays for lipid peroxidation, a process linked to cellular damage and disease. Their methodology employs methanesulfonic acid, optimizing chromophore production for accurate measurement of malondialdehyde and 4-hydroxyalkenals, crucial markers in oxidative stress studies (Gérard-Monnier et al., 1998).

Microbial Reduction for Chiral Intermediates

Patel, Banerjee, Mcnamee, and Szarka (1993) explored the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to produce chiral intermediates for pharmaceutical synthesis. Their work demonstrates the compound's utility in biocatalysis, providing a pathway to synthesize optically pure compounds essential in drug development (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S2/c1-15-9-5-3-8(4-6-9)10(12)7-11-16(2,13)14/h3-6,10-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMQPRAAFXVFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)

![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)

![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)

![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)

![3-Methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2455813.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2455815.png)